molecular formula C5H6BrClN2 B14042386 3-Bromo-pyridin-4-ylamine hcl CAS No. 1196154-01-4

3-Bromo-pyridin-4-ylamine hcl

Cat. No.: B14042386
CAS No.: 1196154-01-4
M. Wt: 209.47 g/mol
InChI Key: VHCPAVSPBGKGSA-UHFFFAOYSA-N
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Description

3-Bromo-pyridin-4-ylamine hydrochloride: is an organic compound with the molecular formula C5H6BrClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position and an amine group at the fourth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-pyridin-4-ylamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-pyridin-4-ylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-pyridin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-pyridin-4-ylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical synthesis .

Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets.

Industry: In the industrial sector, 3-Bromo-pyridin-4-ylamine hydrochloride is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-pyridin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-pyridin-4-ylamine hydrochloride is unique due to its combination of a bromine atom and an amine group on the pyridine ring, along with the hydrochloride salt form. This combination enhances its reactivity and solubility, making it particularly useful in various chemical and biological applications .

Properties

CAS No.

1196154-01-4

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

3-bromopyridin-4-amine;hydrochloride

InChI

InChI=1S/C5H5BrN2.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H,(H2,7,8);1H

InChI Key

VHCPAVSPBGKGSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)Br.Cl

Origin of Product

United States

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